molecular formula C6H6IN3O2 B15249503 3-Iodo-4-methyl-5-nitropyridin-2-amine

3-Iodo-4-methyl-5-nitropyridin-2-amine

Cat. No.: B15249503
M. Wt: 279.04 g/mol
InChI Key: MEBGYXMPALMKAR-UHFFFAOYSA-N
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Description

3-Iodo-4-methyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6IN3O2 It is a derivative of pyridine, characterized by the presence of iodine, methyl, and nitro functional groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-methyl-5-nitropyridin-2-amine typically involves the nitration of 4-methyl-2-aminopyridine followed by iodination. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The iodination step involves the use of iodine or an iodine-containing reagent under suitable conditions to introduce the iodine atom into the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-methyl-5-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Hydrazine hydrate or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 3-amino-4-methyl-5-nitropyridine.

    Reduction: Formation of 3-iodo-4-methyl-5-aminopyridine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Iodo-4-methyl-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-4-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine and nitro groups can influence its binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-iodo-5-nitropyridine
  • 4-Chloro-3-iodo-5-nitropyridin-2-amine
  • 2-Amino-4-methyl-3-nitropyridine

Uniqueness

3-Iodo-4-methyl-5-nitropyridin-2-amine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C6H6IN3O2

Molecular Weight

279.04 g/mol

IUPAC Name

3-iodo-4-methyl-5-nitropyridin-2-amine

InChI

InChI=1S/C6H6IN3O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3,(H2,8,9)

InChI Key

MEBGYXMPALMKAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1[N+](=O)[O-])N)I

Origin of Product

United States

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